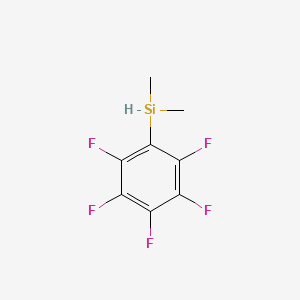
Silane, dimethyl(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethyl(pentafluorophenyl)- is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and one pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(pentafluorophenyl)- typically involves the reaction of pentafluorophenyl lithium with dimethylchlorosilane. The reaction proceeds as follows:
C6F5Li+Me2SiCl→C6F5SiMe2+LiCl
This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Silane, dimethyl(pentafluorophenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions
Reduction: Common reagents include tris(pentafluorophenyl)borane as a catalyst.
Substitution: Reagents such as organolithium or Grignard reagents can be used.
Hydrosilylation: Catalysts like platinum or rhodium complexes are often employed.
Major Products Formed
Reduction: The major products are typically the reduced forms of the substrates.
Substitution: The products depend on the substituents introduced.
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Scientific Research Applications
Silane, dimethyl(pentafluorophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Materials Science: Employed in the preparation of advanced materials, including polymers and coatings.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a precursor for other organosilicon compounds
Mechanism of Action
The mechanism of action of Silane, dimethyl(pentafluorophenyl)- involves its ability to donate hydride ions or participate in nucleophilic substitution reactions. The pentafluorophenyl group enhances the reactivity of the silicon center, making it a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilane
- Phenylsilane
Uniqueness
Silane, dimethyl(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where enhanced reactivity or specific electronic effects are desired .
Properties
IUPAC Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPONAZITPQRYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
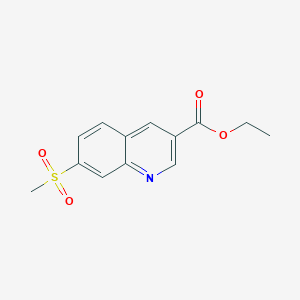
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
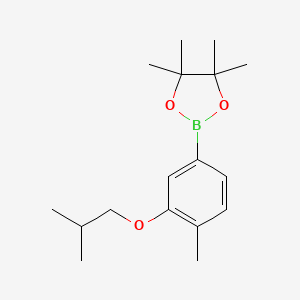
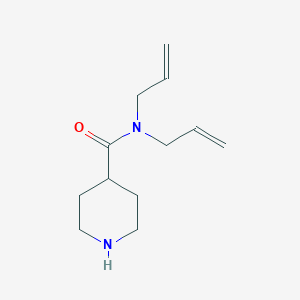
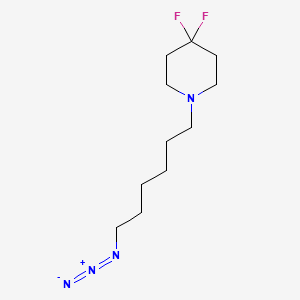
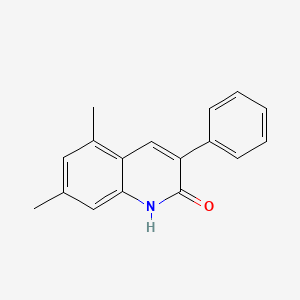
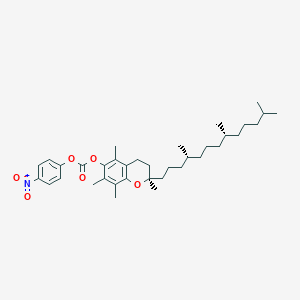
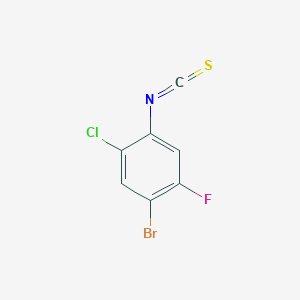
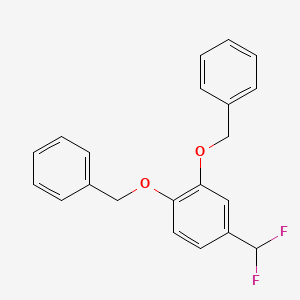
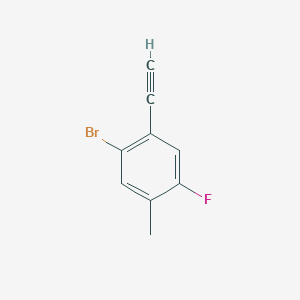
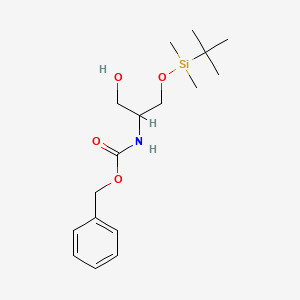
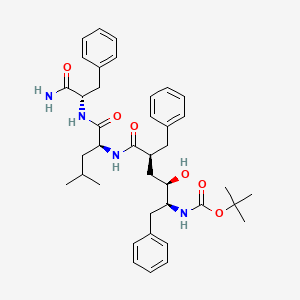
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)
